molecular formula C23H29BrN4O4 B11542925 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide

Cat. No.: B11542925
M. Wt: 505.4 g/mol
InChI Key: ICGXOPCETWVMKE-BRJLIKDPSA-N
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Description

  • N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide is a complex organic compound with the following chemical formula:

    C16H22N4O4Br\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_4\text{Br}C16​H22​N4​O4​Br

    .
  • It belongs to the class of hydrazides and is characterized by its unique structure, which combines an aromatic nitro group, an amino group, and a bromophenoxy moiety.
  • The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
  • Preparation Methods

    • The synthetic route involves the reaction of 2-(2-bromophenoxy)acetic acid hydrazide with bis(2-methylpropyl)amine. The reaction proceeds under suitable conditions, typically using sulfuric acid as a catalyst.
    • Industrial production methods may vary, but the key step remains the hydrazide formation. Optimization of reaction conditions and purification steps ensures high yields.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It may be oxidized to form corresponding oximes or nitroso derivatives.

        Reduction: Reduction of the nitro group could yield an amino derivative.

        Substitution: The bromine atom can be substituted with other nucleophiles.

    • Common reagents include reducing agents (e.g., sodium dithionite), nucleophiles (e.g., amines), and oxidizing agents (e.g., hydrogen peroxide).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a ligand in coordination chemistry.

      Biology: Explore its interactions with biomolecules (e.g., proteins, DNA) and potential bioactivity.

      Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Evaluate its use as a precursor for functional materials (e.g., polymers, dyes).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets.
    • Molecular pathways could include inhibition of enzymes, modulation of gene expression, or interference with signaling cascades.
    • Further studies are needed to elucidate specific targets.
  • Comparison with Similar Compounds

    • Similar compounds include other hydrazides, nitrophenyl derivatives, and bromophenoxy-substituted molecules.
    • What sets this compound apart is its unique combination of functional groups, potentially leading to distinct properties.

    Properties

    Molecular Formula

    C23H29BrN4O4

    Molecular Weight

    505.4 g/mol

    IUPAC Name

    N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-bromophenoxy)acetamide

    InChI

    InChI=1S/C23H29BrN4O4/c1-16(2)13-27(14-17(3)4)21-10-9-19(28(30)31)11-18(21)12-25-26-23(29)15-32-22-8-6-5-7-20(22)24/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)/b25-12+

    InChI Key

    ICGXOPCETWVMKE-BRJLIKDPSA-N

    Isomeric SMILES

    CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2Br

    Canonical SMILES

    CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2Br

    Origin of Product

    United States

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